2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Description

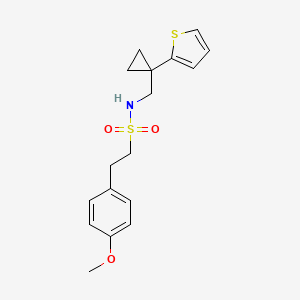

2-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule features:

- A 4-methoxyphenyl group linked to an ethanesulfonamide backbone.

- A cyclopropylmethyl bridge connecting the sulfonamide nitrogen to a thiophen-2-yl substituent.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-21-15-6-4-14(5-7-15)8-12-23(19,20)18-13-17(9-10-17)16-3-2-11-22-16/h2-7,11,18H,8-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPVDWWRMODDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-methoxyphenyl derivative, followed by the introduction of the thiophene ring and the cyclopropylmethyl group. The final step involves the sulfonation to form the ethanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

cis-N-((2-Hydroxy-2-(4-methoxyphenyl)cyclopropyl)methyl)-4-methylbenzenesulfonamide (4.122v)

- Structure : Differs in the substitution on the cyclopropane ring (hydroxy and 4-methylbenzenesulfonyl groups vs. thiophen-2-yl in the target compound).

- Synthesis : Prepared via sodium perborate-mediated oxidation, highlighting the reactivity of cyclopropane intermediates .

| Parameter | Target Compound | 4.122v |

|---|---|---|

| Cyclopropane Substituents | Thiophen-2-yl | 4-Methoxyphenyl, Hydroxyl |

| Sulfonamide Chain | Ethanesulfonamide | Toluenesulfonamide |

| Potential Bioactivity | Hypothetical enzyme/receptor modulation | Unreported, but sulfonamides often target proteases |

Antihistamine Analogs: Astemizole

- Structure : Astemizole (Hismanal®) contains a 2-(4-methoxyphenyl)ethyl group but lacks the cyclopropane and sulfonamide moieties .

- Functional Comparison : The sulfonate ester in Astemizole’s raw materials (e.g., 2-(4-methoxyphenyl)ethyl methane sulfonate) contrasts with the sulfonamide group in the target compound. Sulfonamides are typically more resistant to hydrolysis, suggesting improved metabolic stability.

| Parameter | Target Compound | Astemizole |

|---|---|---|

| Aromatic Group | 4-Methoxyphenyl | 4-Fluorophenyl, 4-Methoxyphenyl |

| Key Functional Group | Ethanesulfonamide | Piperidinyl-benzimidazole |

| Therapeutic Use | Undefined (hypothetical) | Antihistamine (H₁ receptor antagonist) |

Formoterol-Related Compounds

Formoterol impurities (e.g., Related Compounds A–D) share the 4-methoxyphenyl moiety but are structurally distinct due to their ethanolamine backbone .

- Example: Formoterol-Related Compound A includes a 2-(4-methoxyphenyl)-1-methylethyl amino group.

- Contrast : The target compound’s sulfonamide and cyclopropane groups likely confer different pharmacokinetic properties (e.g., reduced β-adrenergic receptor affinity compared to Formoterol’s agonists).

Montelukast Sodium Analogs

Montelukast derivatives (e.g., structures in ) feature cyclopropane and sulfanyl groups but target leukotriene receptors.

- Key Difference: The target compound’s thiophene vs. Montelukast’s 7-chloroquinoline highlights divergent pharmacophore requirements for receptor binding .

Structural and Functional Implications

Impact of Thiophene vs. Other Aromatic Groups

Cyclopropane Ring Effects

- The strained cyclopropane in the target compound may increase binding affinity through conformational restriction, a feature exploited in protease inhibitors like Narlaprevir ().

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide , also known by its CAS number 1207034-61-4, is a sulfonamide derivative with potential pharmacological applications. Its unique structure, featuring a methoxyphenyl group and a thiophenyl-cyclopropyl moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 330.4 g/mol

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that compounds similar to this sulfonamide may interact with various biological pathways, particularly those involved in neurotransmission and pain modulation. The presence of the thiophene ring and cyclopropyl group suggests potential activity as a modulator of ion channels and receptors.

- Ion Channel Modulation : The compound may influence ion channels associated with neuronal signaling, potentially affecting pain perception and mood regulation.

- Receptor Interaction : It is hypothesized that the compound could act on serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood disorders and anxiety.

In Vitro Studies

In vitro studies have shown that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance, compounds targeting cyclin-dependent kinases (CDK) have demonstrated potent inhibitory effects on cell proliferation in cancer models.

| Compound | Target | IC50 (μM) | Biological Effect |

|---|---|---|---|

| 20a | CDK2 | 0.004 | Inhibits cell cycle progression |

| 20a | CDK9 | 0.009 | Induces apoptosis in cancer cells |

Case Studies

A recent study highlighted the development of N-substituted (2-phenylcyclopropyl)methylamines, which exhibited selective agonistic activity at the serotonin 5-HT2C receptor. These findings suggest that similar compounds could be explored for their therapeutic potential in psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.